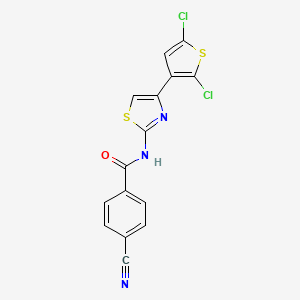

4-cyano-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, 1H-NMR, 13C-NMR, DEPT-135, and mass spectrometry analysis (MS) . The heterocyclic pyrimidine-2 (1 H )-thione rings adopt a flattened boat conformation . The dichlorothiophene rings are twisted compared to the pyrimidine-2 (1 H )-thione rings with dihedral angles .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reaction of (E)-3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide . The exact chemical reactions involving “4-cyano-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide” are not specified in the retrieved data.Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

This chemical plays a crucial role in the synthesis of heterocyclic compounds, which are pivotal in drug design and development due to their pharmacological properties. For instance, thiophenylhydrazonoacetates, closely related to the given compound, are synthesized for generating a variety of nitrogen-containing heterocycles like pyrazole, isoxazole, and pyrazolopyrimidine derivatives, highlighting its utility in constructing complex molecular architectures (Mohareb et al., 2004).

Organic Electronics

Cyano-substituted benzothiadiazoles, which share structural similarities with the specified compound, have demonstrated significant potential in organic electronics. Their incorporation into conjugated polymers has led to materials with enhanced electron affinity, showcasing their utility in developing n-type semiconductors for applications such as organic photovoltaics and field-effect transistors (Casey et al., 2015).

Anticancer Research

Compounds structurally related to 4-cyano-N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)benzamide have been explored for their anticancer potential. For example, indapamide derivatives have been synthesized and evaluated for pro-apoptotic activity against melanoma cell lines, indicating the potential of similar compounds in cancer therapy (Yılmaz et al., 2015).

Environmental Sensing

Research into benzothiazole derivatives has extended into environmental applications, such as the development of fluorescent probes for detecting cysteine, a biomolecule of environmental and biological significance. These studies underscore the adaptability of benzothiazole-based compounds in creating sensitive and selective detection systems for various analytes (Yu et al., 2018).

Propriétés

IUPAC Name |

4-cyano-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl2N3OS2/c16-12-5-10(13(17)23-12)11-7-22-15(19-11)20-14(21)9-3-1-8(6-18)2-4-9/h1-5,7H,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMXHHOLBYIZFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(3-Methyl-1-phenylpyrazol-4-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2738823.png)

methanone](/img/structure/B2738828.png)

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2738831.png)

![1-Allyl-3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2738835.png)

![N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2738836.png)

![Tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B2738837.png)